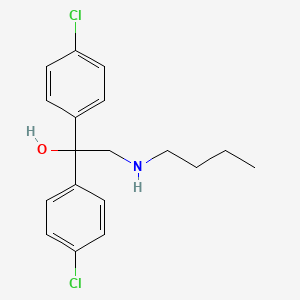
2-(Butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol
Overview
Description
2-(Butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol (BCPE) is an organic compound that has been used in a variety of scientific research applications. It is an aromatic compound composed of two nitrogen atoms, two oxygen atoms, and four chlorine atoms. BCPE is a highly useful compound for a variety of scientific research applications due to its unique properties and structure.
Scientific Research Applications
Environmental Analysis and Degradation Studies
- A novel sample preparation technique using dispersive liquid-phase microextraction coupled with gas chromatography mass spectrometry (GC-MS) has been developed for the preconcentration and determination of dicofol and its degradation products in water samples. This method offers simplicity, rapidity, and good extraction efficiency, successfully applied to the determination of dicofol and its degradation products in environmental water samples (Li et al., 2010).
Synthesis and Characterization
- Studies on the absorption spectra and tautomerism of aminonaphthazarins, including compounds related to "2-(Butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol", have provided insights into their photophysical properties. These findings contribute to the understanding of the behavior of such compounds in various solvents (Shirai et al., 2008).
Photocatalytic Degradation
- The photocatalytic transformation of salbutamol, a compound structurally similar to "2-(Butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol", under simulated solar irradiation using titanium dioxide as a photocatalyst, demonstrates the potential for environmentally friendly degradation pathways of related compounds. This investigation included a kinetic study of drug decomposition, identification of intermediate compounds, and toxicity evaluation, highlighting the efficiency of photocatalytic degradation in water treatment (Sakkas et al., 2007).
Chemical Reactivity and Catalysis
- The electrolytic reductive dechlorination of DDT in an ionic liquid, demonstrating the enhanced reactivity of a cobalamin derivative catalyst in this medium, suggests potential "green" technologies for the degradation of chlorinated compounds. This study underlines the capability of certain catalysts to facilitate the dechlorination of complex molecules, offering insights into potential applications for related chemical structures (Jabbar et al., 2007).
Mechanism of Action
Target of Action
It is structurally similar to 4-chlorobutylcathinone , a synthetic cathinone . Synthetic cathinones are known to act on the central nervous system, primarily targeting monoamine transporters .
Mode of Action
Based on its structural similarity to synthetic cathinones, it may interact with monoamine transporters, inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin . This could lead to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in prolonged signal transmission.
Biochemical Pathways
Synthetic cathinones are known to affect the monoaminergic system . They can alter the signaling pathways of dopamine, norepinephrine, and serotonin, which are involved in mood regulation, arousal, and sensory perception.
Pharmacokinetics
Synthetic cathinones are generally known to have good bioavailability, as they are often designed to cross the blood-brain barrier effectively .
Result of Action
Synthetic cathinones can cause increased neurotransmitter activity, potentially leading to psychoactive effects .
properties
IUPAC Name |
2-(butylamino)-1,1-bis(4-chlorophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO/c1-2-3-12-21-13-18(22,14-4-8-16(19)9-5-14)15-6-10-17(20)11-7-15/h4-11,21-22H,2-3,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNENUMVAFKDMEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501167284 | |
| Record name | α-[(Butylamino)methyl]-4-chloro-α-(4-chlorophenyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501167284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol | |
CAS RN |
321432-91-1 | |
| Record name | α-[(Butylamino)methyl]-4-chloro-α-(4-chlorophenyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321432-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[(Butylamino)methyl]-4-chloro-α-(4-chlorophenyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501167284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N-(2,4-dichlorophenyl)-3-oxobutanamide](/img/structure/B3035387.png)

![2-(6-chloro-2-pyridinyl)-4-[(2,4-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3035390.png)


![1-[(2-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3035394.png)

![(4-Benzylpiperazino)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime](/img/structure/B3035399.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde oxime](/img/structure/B3035403.png)
![[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate](/img/structure/B3035404.png)